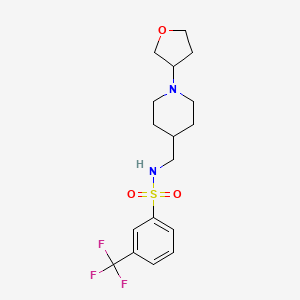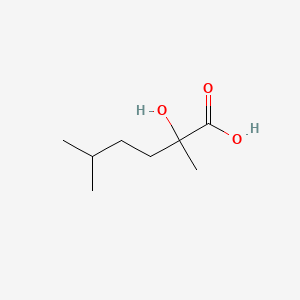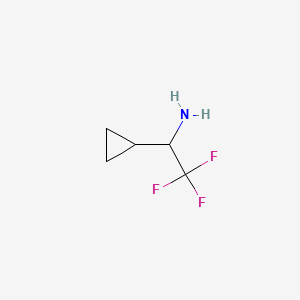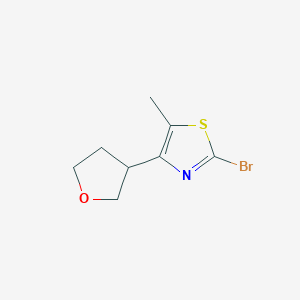![molecular formula C17H16N4O2 B2510869 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903313-54-1](/img/structure/B2510869.png)
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the imidazo[1,2-a]pyridine core and the pyridinyl methanone moiety, are reminiscent of the structures discussed in the papers. These motifs are known to be associated with antimicrobial activity and anxiolytic effects without sedation, as seen in the synthesized derivatives mentioned in the papers .
Synthesis Analysis
The synthesis of related compounds, such as the 2-(substituted phenyl)-1H-benzimidazoles and benzimidazolyl-pyridinyl-methanones, involves the formation of the core heterocyclic structure followed by various functionalization reactions to introduce different substituents . Similarly, the synthesis of imidazo[1,2-a]pyrimidinyl phenylmethanones includes the construction of the heterocyclic core and subsequent modifications to optimize biological activity . The synthesis of the compound would likely follow a similar pathway, with careful consideration of the reactivity and selectivity required to introduce the azetidinyl group and the methanone moiety.
Molecular Structure Analysis
The molecular structure of the compound includes an imidazo[1,2-a]pyridine core, which is a bicyclic structure known to interact with biological targets such as benzodiazepine receptors . The presence of a pyridinyl group and a methanone moiety suggests potential for varied biological interactions, as these groups can influence the compound's binding affinity and overall bioactivity. The molecular descriptors such as dipole moment, logP, and connectivity index would be critical in predicting the activity of this compound, as indicated by the QSAR evaluation of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The methanone moiety is a carbonyl group, which could be involved in nucleophilic addition reactions. The azetidinyl group, a four-membered ring, is known for its ring strain and could participate in ring-opening reactions under certain conditions. The heterocyclic core could undergo electrophilic substitution reactions, especially at positions activated by the nitrogen atoms. The synthesis and optimization of related compounds have shown that modifications at specific positions can significantly affect the biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The lipophilicity, indicated by the logP value, would affect its solubility and permeability across biological membranes, which is crucial for its potential as a drug candidate. The dipole moment would influence the compound's interactions with polar solvents and biological molecules. The molecular connectivity index would provide insight into the compound's complexity and potential reactivity. These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compound, as seen in the QSAR studies of similar compounds .
科学的研究の応用
Synthesis and Biological Activity
Synthesis and Anti-inflammatory/Anticancer Activity : Compounds synthesized from similar structures have been evaluated for their anti-inflammatory, analgesic, and anticancer activities. These include substituted pyrimidonaphthoimidazole and imidazopyrimidine thione derivatives (Sondhi et al., 2000).
Synthesis for Imaging in Parkinson's Disease : Derivatives have been synthesized for potential use as PET imaging agents in Parkinson's disease research, focusing on the LRRK2 enzyme (Wang et al., 2017).
Chemical Properties and Applications
Development of Low-Cost Emitters : Imidazo[1,5-a]pyridine derivatives have been synthesized for their potential as low-cost emitters with large Stokes' shifts, suggesting applications in material sciences (Volpi et al., 2017).
Synthesis of Extended Pi-Conjugated Systems : Research into bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines as extended pi-conjugated systems highlights the potential for innovative materials and chemical applications (Shaabani et al., 2009).
Antimicrobial and Anticancer Activity
Antimicrobial and Anticancer Agents : Novel pyrazole and pyrimidine derivatives have shown significant potential as antimicrobial and anticancer agents, indicating the broad scope of applications in pharmaceutical research (Hafez et al., 2016).
Cytotoxic Activity of Derivatives : Studies on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted derivatives have revealed insights into cytotoxic activities and CDK inhibitor activities, crucial for cancer research (Vilchis-Reyes et al., 2010).
特性
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(21-8-3-2-6-15(21)19-12)17(22)20-10-14(11-20)23-13-5-4-7-18-9-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWXVPNYZYNELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)


